N-Acetyl-L-tryptophyl-L-alanyl-L-alanine N-Acetyl-L-tryptophyl-L-alanyl-L-alanine
Brand Name: Vulcanchem
CAS No.: 883858-35-3
VCID: VC19022866
InChI: InChI=1S/C19H24N4O5/c1-10(17(25)22-11(2)19(27)28)21-18(26)16(23-12(3)24)8-13-9-20-15-7-5-4-6-14(13)15/h4-7,9-11,16,20H,8H2,1-3H3,(H,21,26)(H,22,25)(H,23,24)(H,27,28)/t10-,11-,16-/m0/s1
SMILES:
Molecular Formula: C19H24N4O5
Molecular Weight: 388.4 g/mol

N-Acetyl-L-tryptophyl-L-alanyl-L-alanine

CAS No.: 883858-35-3

Cat. No.: VC19022866

Molecular Formula: C19H24N4O5

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-L-tryptophyl-L-alanyl-L-alanine - 883858-35-3

Specification

CAS No. 883858-35-3
Molecular Formula C19H24N4O5
Molecular Weight 388.4 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoic acid
Standard InChI InChI=1S/C19H24N4O5/c1-10(17(25)22-11(2)19(27)28)21-18(26)16(23-12(3)24)8-13-9-20-15-7-5-4-6-14(13)15/h4-7,9-11,16,20H,8H2,1-3H3,(H,21,26)(H,22,25)(H,23,24)(H,27,28)/t10-,11-,16-/m0/s1
Standard InChI Key VXJMEAYGJVGHHC-MMPTUQATSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C
Canonical SMILES CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C

Introduction

Chemical Composition and Structural Features

Molecular Architecture

N-Acetyl-L-tryptophyl-L-alanyl-L-alanine (molecular formula: C₁₉H₂₄N₄O₅) consists of three amino acid residues:

  • N-Acetyl-L-tryptophan: An acetylated derivative of tryptophan, featuring an indole side chain.

  • L-Alanine: A non-polar, aliphatic amino acid with a methyl side group.

The peptide backbone is linked via amide bonds, with the acetyl group capping the N-terminus to prevent enzymatic degradation .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₂₄N₄O₅
Molecular Weight388.42 g/mol
IUPAC Name(2S)-2-acetamido-N-[(2S)-1-[(2S)-2-aminopropanamido]-1-oxopropan-2-yl]-3-(1H-indol-3-yl)propanamide
CAS Registry Number883858-35-3
SolubilitySoluble in polar solvents (e.g., DMSO, water)

The 3D conformation of analogous peptides, such as N-Acetyl-L-tryptophyl-L-alaninamide, reveals a bent structure stabilized by hydrogen bonding between the acetyl group and terminal amide .

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the primary method for synthesizing N-Acetyl-L-tryptophyl-L-alanyl-L-alanine. The process involves:

  • Resin Activation: A Wang resin is functionalized with Fmoc-protected alanine.

  • Deprotection and Coupling: Sequential removal of Fmoc groups and coupling of L-alanine and N-acetyl-L-tryptophan using activating agents like HBTU or HATU.

  • Cleavage: The peptide is cleaved from the resin using trifluoroacetic acid (TFA), yielding the crude product.

Table 2: Typical SPPS Conditions

ParameterCondition
Coupling ReagentHBTU in DMF
Temperature25°C
Deprotection Agent20% Piperidine in DMF
Cleavage CocktailTFA:Triisopropylsilane:H₂O (95:2.5:2.5)

Solution-Phase Synthesis

Alternative methods involve fragment condensation in solution, though this is less efficient for short peptides due to side reactions .

Biological Activities and Mechanisms

Serotonin Pathway Modulation

The tryptophan residue serves as a precursor to serotonin, a neurotransmitter regulating mood and sleep . Acetylation may enhance blood-brain barrier permeability, potentiating central nervous system (CNS) effects.

Protein Stabilization

Alanine’s methyl side chains promote hydrophobic interactions, stabilizing peptide-protein complexes. This property is exploited in enzyme inhibitor design .

Antioxidant and Neuroprotective Effects

In vitro studies suggest that tryptophan-containing peptides scavenge free radicals, reducing oxidative stress in neuronal cells .

Research Applications

Drug Development

  • Neuropsychiatric Disorders: Potential as a serotonin analogue for depression or anxiety therapy.

  • Metabolic Engineering: Alanine’s role in gluconeogenesis highlights applications in metabolic disorder research .

Biomaterial Science

Peptides with rigid structures serve as templates for self-assembling nanomaterials.

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